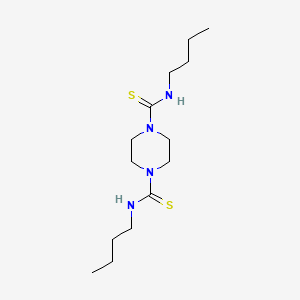
N1,N4-Dibutyl-1,4-piperazinedicarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Dibutyl-1,4-piperazinedicarbothioamide: is an organic compound with the molecular formula C14H28N4S2 It is a derivative of piperazine, a heterocyclic amine, and contains two butyl groups and two thioamide groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Dibutyl-1,4-piperazinedicarbothioamide typically involves the reaction of piperazine with butyl isothiocyanate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of N,N’-Dibutyl-1,4-piperazinedicarbothioamide may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems for mixing, heating, and purification ensures consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions: N,N’-Dibutyl-1,4-piperazinedicarbothioamide can undergo various chemical reactions, including:
Oxidation: The thioamide groups can be oxidized to form sulfoxides or sulfones.
Reduction: The thioamide groups can be reduced to form amines.
Substitution: The butyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Alkyl halides or aryl halides can be used in the presence of a base such as potassium carbonate.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Alkyl or aryl derivatives of N,N’-Dibutyl-1,4-piperazinedicarbothioamide.
Wissenschaftliche Forschungsanwendungen
Chemistry: N,N’-Dibutyl-1,4-piperazinedicarbothioamide is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, N,N’-Dibutyl-1,4-piperazinedicarbothioamide is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool in the study of enzyme function and regulation.
Medicine: N,N’-Dibutyl-1,4-piperazinedicarbothioamide has potential applications in medicinal chemistry as a lead compound for the development of new drugs. Its unique structure and reactivity make it a promising candidate for the treatment of various diseases.
Industry: In the industrial sector, N,N’-Dibutyl-1,4-piperazinedicarbothioamide is used as an intermediate in the production of specialty chemicals. Its versatility and reactivity make it a valuable component in the manufacture of polymers, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of N,N’-Dibutyl-1,4-piperazinedicarbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thioamide groups can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the butyl groups can interact with hydrophobic regions of proteins, enhancing the binding affinity and specificity of the compound.
Vergleich Mit ähnlichen Verbindungen
- N,N’-Diethyl-1,4-piperazinedicarbothioamide
- N,N’-Dipropyl-1,4-piperazinedicarbothioamide
- N,N’-Dibutyl-1,4-piperazinedicarboxamide
Comparison: N,N’-Dibutyl-1,4-piperazinedicarbothioamide is unique due to the presence of thioamide groups, which confer distinct chemical reactivity compared to carboxamide derivatives. The butyl groups also provide increased hydrophobicity, enhancing its interactions with hydrophobic regions of proteins and other biomolecules. This makes N,N’-Dibutyl-1,4-piperazinedicarbothioamide a valuable compound for applications requiring specific molecular interactions.
Eigenschaften
CAS-Nummer |
80490-80-8 |
|---|---|
Molekularformel |
C14H28N4S2 |
Molekulargewicht |
316.5 g/mol |
IUPAC-Name |
1-N,4-N-dibutylpiperazine-1,4-dicarbothioamide |
InChI |
InChI=1S/C14H28N4S2/c1-3-5-7-15-13(19)17-9-11-18(12-10-17)14(20)16-8-6-4-2/h3-12H2,1-2H3,(H,15,19)(H,16,20) |
InChI-Schlüssel |
KDEPUXJLUAVPAH-UHFFFAOYSA-N |
Isomerische SMILES |
CCCCNC(/C=C/CC)(N1CCN(C(C1)C(=S)N)S)S |
Kanonische SMILES |
CCCCNC(=S)N1CCN(CC1)C(=S)NCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tetrasodium;3-hydroxy-4-[[4-[4-[(2-hydroxy-3,6-disulfonatonaphthalen-1-yl)diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]naphthalene-2,7-disulfonate](/img/structure/B13771917.png)
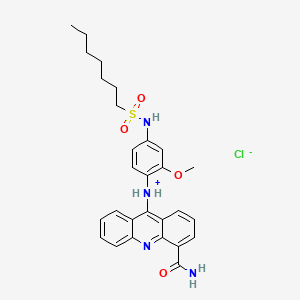
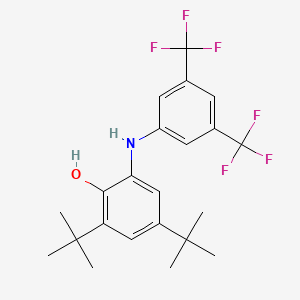
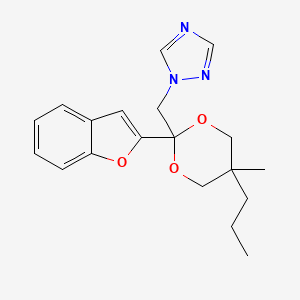

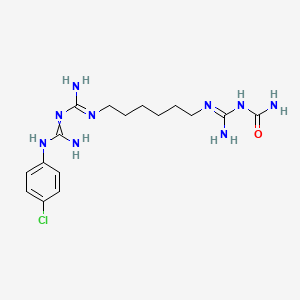

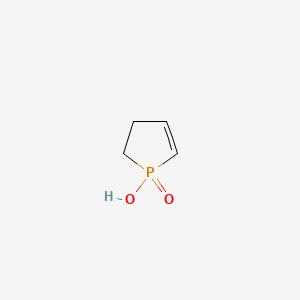
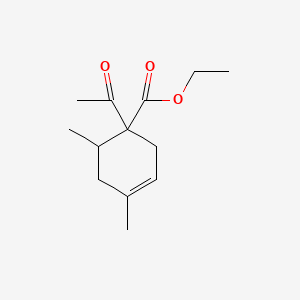

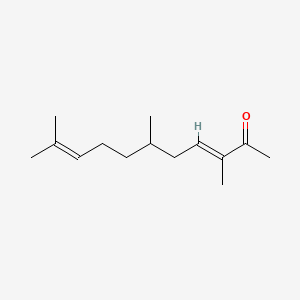
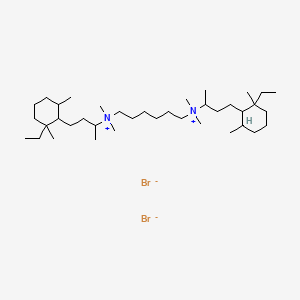
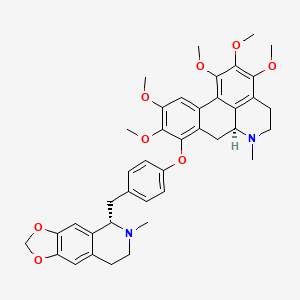
![[2-(3,5-Dimethylphenoxy)ethylamino]azanium chloride](/img/structure/B13771997.png)
